(1S,2R)-Tranylcypromine hydrochloride

LSD1 KDM1A Leukemia

This defined (1S,2R)-enantiomer is the active stereoisomer of tranylcypromine, essential for chiral pharmacology, LSD1-targeted oncology SAR, and CYP2A6 probe studies. Unlike racemic mixtures or selective MAO inhibitors, it concurrently engages MAO-A (IC₅₀ 2.3 μM), MAO-B (IC₅₀ 0.95 μM), LSD1, and CYP2A6 (Ki 0.08-0.2 μM). Mandatory for reproducible research and assay validation.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 4548-34-9
Cat. No. B1147964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Tranylcypromine hydrochloride
CAS4548-34-9
Synonyms(1S-trans)-2-Phenyl-cyclopropanamine Hydrochloride;  trans-(+)-2-Phenyl-cyclopropylamine Hydrochloride;  (1S,2R)-2-Phenylcyclopropanamine Hydrochloride;  1-(S)-Amino-2-(R)-phenylcyclopropane Hydrochloride;  Tranylcypromine Hydrochloride;  d-Tranylcypromin
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1
InChIKeyZPEFMSTTZXJOTM-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1S,2R)-Tranylcypromine Hydrochloride (CAS 4548-34-9): Baseline Profile and Procurement Identity


(1S,2R)-Tranylcypromine hydrochloride (CAS 4548-34-9), also designated (1S,2R)-SKF 385 hydrochloride, is the defined stereoisomeric hydrochloride salt of trans-2-phenylcyclopropylamine [1]. It is an irreversible, nonselective inhibitor of monoamine oxidases A and B (MAO-A, MAO-B), as well as lysine-specific demethylase 1 (LSD1/KDM1A) [2]. This specific enantiomer constitutes the active stereoisomer of the racemic clinical antidepressant tranylcypromine and serves as the definitive reference standard for chiral pharmacology studies, probe development, and assay validation [3].

Why (1S,2R)-Tranylcypromine Hydrochloride (CAS 4548-34-9) Cannot Be Interchanged with Racemic or Alternative In-Class MAO Inhibitors


Generic substitution with racemic (±)-tranylcypromine or alternative MAO inhibitors introduces substantial confounding variables in research and industrial contexts. The racemate contains a 1:1 mixture of (1S,2R)- and (1R,2S)-enantiomers, which exhibit divergent pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, substitution with reversible MAO-A selective inhibitors (e.g., moclobemide), MAO-B selective inhibitors (e.g., selegiline), or LSD1-selective derivatives fails to replicate the specific polypharmacology inherent to the (1S,2R)-isomer, which concurrently engages MAO-A, MAO-B, LSD1, and CYP2A6 at defined potencies [2]. The following quantitative evidence establishes the basis for non-interchangeability.

(1S,2R)-Tranylcypromine Hydrochloride (CAS 4548-34-9): Quantitative Evidence Guide for Scientific Selection


Stereochemical Identity Confers 62% Survival Benefit Over (1R,2S)-Enantiomer in Leukemia Model

In a murine acute promyelocytic leukemia model, the (1S,2R) enantiomer of a tranylcypromine-derived LSD1 inhibitor (compound 15) demonstrated superior in vivo efficacy compared to its (1R,2S) analogue (compound 16) [1]. The (1S,2R) enantiomer exhibited higher activity in both biochemical and cellular assays, and oral administration resulted in a 62% increase in survival [1].

LSD1 KDM1A Leukemia

MAO-B Inhibition (IC₅₀ = 0.95 μM) is 2.4-Fold More Potent than MAO-A Inhibition

(1S,2R)-Tranylcypromine hydrochloride irreversibly inhibits both MAO-A and MAO-B isoforms but demonstrates a quantitative preference for MAO-B [1]. The compound inhibits MAO-B with an IC₅₀ of 0.95 μM, which is approximately 2.4-fold more potent than its inhibition of MAO-A (IC₅₀ = 2.3 μM) [1]. This isoform bias is a defining characteristic that distinguishes it from MAO-A-selective alternatives such as clorgyline.

Monoamine Oxidase MAO-B Neuropharmacology

LSD1 Inhibition (IC₅₀ = 20.7 μM) Defines the Multi-Target Pharmacological Fingerprint

Beyond MAO inhibition, (1S,2R)-Tranylcypromine hydrochloride is a validated mechanism-based irreversible inhibitor of lysine-specific demethylase 1 (LSD1) [1]. It inhibits LSD1 with an IC₅₀ of 20.7 μM in cell-free assays [1]. This dual MAO/LSD1 inhibitory profile is absent in classical MAO inhibitors such as phenelzine (hydrazine-based, irreversible MAOI, no LSD1 activity), selegiline (selective MAO-B inhibitor), and moclobemide (reversible MAO-A inhibitor).

LSD1 Epigenetics Cancer

CYP2A6 Inhibition (Ki = 0.08-0.2 μM) Differentiates from Derivatives with Reduced CYP Liability

(1S,2R)-Tranylcypromine hydrochloride inhibits cytochrome P450 2A6 (CYP2A6) with Ki values of 0.08 μM in cDNA-expressed microsomes and 0.2 μM in human liver microsomes . While tranylcypromine-derived LSD1-selective inhibitors (e.g., ORY-1001, GSK2879552) are designed to minimize CYP and MAO engagement, the parent compound's CYP2A6 inhibition is a defining feature that must be accounted for in metabolism studies and drug-drug interaction assessments [1].

CYP2A6 Drug Metabolism Pharmacokinetics

Enantiomer-Specific Pharmacokinetics: (-)-Isomer (1R,2S) Exhibits Higher Plasma Exposure and Slower Clearance than (+)-Isomer (1S,2R)

A direct crossover study in human volunteers comparing the pharmacokinetics of (+)- and (-)-tranylcypromine enantiomers revealed substantial stereospecific differences [1]. The (-)-isomer (1R,2S) entered blood circulation more rapidly, reached significantly higher plasma concentrations, and was metabolized more slowly than the (+)-isomer (1S,2R) [1]. Urinary excretion of unmetabolized (+)-tranylcypromine was lower, consistent with its greater metabolization rate [1]. Consequently, the racemate exhibits complex, non-linear pharmacokinetic behavior that cannot be inferred from single-enantiomer studies.

Pharmacokinetics Enantiomer ADME

Racemic Mixture Comprises Equimolar Enantiomers with Divergent Pharmacological Profiles

Racemic tranylcypromine (clinical formulation Parnate) contains equal amounts of (1R,2S)- and (1S,2R)-tranylcypromine [1]. As established above, these enantiomers differ in MAO inhibitory potency, LSD1 activity, pharmacokinetic behavior, and in vivo efficacy [2][3][4]. The racemate's net pharmacological effect represents the composite of two distinct molecular entities, complicating interpretation of experimental results.

Racemate Enantiomer Chiral

(1S,2R)-Tranylcypromine Hydrochloride (CAS 4548-34-9): Validated Research and Industrial Application Scenarios


LSD1/KDM1A Inhibitor Development and Epigenetic Oncology Research

The (1S,2R)-enantiomer serves as the essential stereochemical scaffold for developing LSD1-selective anticancer agents. As demonstrated in Section 3 Evidence Item 1, the (1S,2R)-configured derivatives exhibit superior biochemical, cellular, and in vivo efficacy compared to their (1R,2S) counterparts, producing a 62% survival increase in leukemia models [1]. Procurement of the (1S,2R)-isomer is mandatory for medicinal chemistry programs pursuing structure-activity relationship (SAR) studies around the tranylcypromine pharmacophore for LSD1-targeted oncology applications.

MAO-A/B Dual Inhibition Studies in Neuropharmacology

The compound's defined MAO inhibitory profile—MAO-B IC₅₀ = 0.95 μM and MAO-A IC₅₀ = 2.3 μM (Section 3 Evidence Item 2)—makes it suitable for research into non-selective, irreversible monoamine oxidase inhibition [2]. This contrasts with MAO-A-selective agents such as clorgyline or moclobemide, and MAO-B-selective agents such as selegiline or rasagiline. Applications include mechanistic studies of neurotransmitter regulation, behavioral pharmacology, and validation of MAO-targeted positron emission tomography (PET) tracers.

Stereospecific Pharmacokinetic and ADME Profiling

The compound is required for studies investigating stereospecific drug disposition, metabolism, and excretion. As established in Section 3 Evidence Item 5, the (1S,2R)-(+)-enantiomer exhibits distinct pharmacokinetic behavior from the (1R,2S)-(-)-enantiomer, including faster metabolism and lower plasma exposure [3]. Use of the defined (1S,2R)-enantiomer is essential for chiral ADME studies, bioanalytical method development, and investigation of enantiomer-specific CYP2A6-mediated metabolism.

CYP2A6 Inhibition and Drug-Drug Interaction Studies

The compound's potent CYP2A6 inhibitory activity (Ki = 0.08-0.2 μM; Section 3 Evidence Item 4) makes it a valuable positive control and probe compound for cytochrome P450 2A6 interaction studies . Applications include in vitro hepatocyte metabolism assays, CYP inhibition screening panels, and investigation of mechanism-based inactivation of CYP2A6. This distinguishes it from LSD1-selective derivatives that have been engineered to eliminate CYP liability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-Tranylcypromine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.